molecular formula C20H15NO2 B6377260 5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% CAS No. 1261987-56-7

5-(3-Benzyloxyphenyl)-2-cyanophenol, 95%

Cat. No. B6377260
CAS RN: 1261987-56-7
M. Wt: 301.3 g/mol
InChI Key: URALZISBVXDKDE-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% (5-BPCP-95) is a widely used reagent in organic synthesis and laboratory experiments. It is a white crystalline solid with a melting point of 93-95 °C and a molecular weight of 236.2 g/mol. It is soluble in most organic solvents, such as chloroform and ethanol, and is relatively stable under normal conditions. 5-BPCP-95 is an important intermediate for the synthesis of a variety of compounds and can be used as an analytical reagent for the detection of metals and other compounds.

Mechanism of Action

In the reaction of 3-benzyloxybenzaldehyde and 2-cyanophenol, 5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This results in the formation of an intermediate, which is then attacked by the base, resulting in the formation of the desired product.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% is not known to have any biochemical or physiological effects. It is used as a reagent in laboratory experiments and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable under normal conditions and is soluble in most organic solvents. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is not intended for human or animal consumption and should be handled with caution.

Future Directions

There are several potential future directions for research involving 5-(3-Benzyloxyphenyl)-2-cyanophenol, 95%. These include further investigation into its use as a reagent for the synthesis of compounds such as pharmaceuticals, dyes, and agrochemicals. Additionally, further research could be conducted into its use as an analytical reagent for the detection of metals and other compounds. Finally, further research could be conducted into its use in the synthesis of polymers.

Synthesis Methods

5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 3-benzyloxybenzaldehyde and 2-cyanophenol, which is catalyzed by a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-cyanophenol, 95% has been widely used in scientific research, particularly in the fields of organic synthesis, drug synthesis and analytical chemistry. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the detection of metals and other compounds, as well as in the synthesis of polymers.

properties

IUPAC Name

2-hydroxy-4-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALZISBVXDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685004
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-56-7
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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